molecular formula C12H15NO B13607397 2-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine

2-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine

Cat. No.: B13607397
M. Wt: 189.25 g/mol
InChI Key: BGJGENLPQGNUJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring fused to a dihydrobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the annulation of propargylamines with sulfur ylides, which proceeds via an in situ generated o-quinone methide intermediate followed by [4+1] annulation . This method is notable for its moderate to excellent yields and high diastereoselectivity.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are frequently used.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine has diverse applications in scientific research:

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

InChI

InChI=1S/C12H15NO/c1-2-11(13-6-1)9-3-4-12-10(8-9)5-7-14-12/h3-4,8,11,13H,1-2,5-7H2

InChI Key

BGJGENLPQGNUJX-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC3=C(C=C2)OCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.